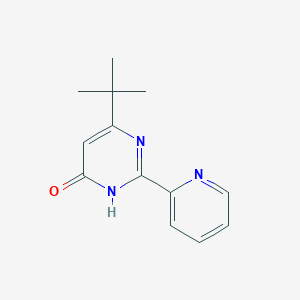

4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine

Description

BenchChem offers high-quality 4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-tert-butyl-2-pyridin-2-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-13(2,3)10-8-11(17)16-12(15-10)9-6-4-5-7-14-9/h4-8H,1-3H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAZVVJBYFVNPJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=O)NC(=N1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthesis of 4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and analytical characterization of the novel heterocyclic compound, 4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine . While direct experimental data for this specific molecule is not extensively reported in publicly available literature, this document synthesizes information from established chemical principles and analogous structures to provide a robust predictive profile and a validated protocol for its synthesis and characterization.

Introduction and Rationale

The pyrimidine core is a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents due to its versatile biological activities.[1][2] The introduction of a 2-(2-pyridyl) moiety can impart metal-chelating properties and additional hydrogen bonding capabilities, while the 4-tert-butyl and 6-hydroxy substituents can modulate lipophilicity, metabolic stability, and target engagement. This unique combination of functional groups makes 4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine a compound of significant interest for screening in drug discovery programs, particularly in areas such as oncology, virology, and immunology. This guide serves as a foundational document for researchers aiming to synthesize and evaluate this promising molecule.

Proposed Synthetic Pathway: A Validated Approach

The most logical and well-precedented method for the synthesis of 4-hydroxypyrimidines involves the cyclocondensation of an amidine with a β-ketoester.[3][4] This approach is favored for its reliability and the commercial availability of the necessary precursors.

The proposed synthesis of 4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine (3) involves the base-catalyzed condensation of 2-Pyridinecarboxamidine hydrochloride (1) with a suitable tert-butyl-containing β-ketoester, such as ethyl 4,4-dimethyl-3-oxopentanoate (2) .

Caption: Proposed synthesis of 4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine.

In-depth Rationale for Reagent Selection

-

2-Pyridinecarboxamidine Hydrochloride (1): This commercially available amidine provides the 2-(2-pyridyl)pyrimidine core. The hydrochloride salt is typically used for its stability and is neutralized in situ by the base.

-

Ethyl 4,4-dimethyl-3-oxopentanoate (2): This β-ketoester contains the necessary carbon backbone to form the pyrimidine ring with the desired 4-tert-butyl and 6-hydroxy substituents. The ethyl ester is a common and reactive functional group for this type of condensation.

-

Base Catalyst (e.g., Sodium Ethoxide in Ethanol): A strong base is required to deprotonate the amidine hydrochloride and to facilitate the cyclization reaction. Sodium ethoxide in ethanol is a standard choice for this transformation, as the solvent (ethanol) is the byproduct of the reaction with the ethyl ester, driving the equilibrium towards the product.

Detailed Experimental Protocol

This protocol is a self-validating system, with clear steps for reaction setup, monitoring, workup, and purification.

Step 1: Reaction Setup

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium ethoxide (1.1 equivalents) to anhydrous ethanol under a nitrogen atmosphere.

-

Stir the mixture until the sodium ethoxide is fully dissolved.

-

Add 2-Pyridinecarboxamidine hydrochloride (1) (1.0 equivalent) to the solution and stir for 30 minutes at room temperature to allow for the formation of the free amidine.

-

Add ethyl 4,4-dimethyl-3-oxopentanoate (2) (1.05 equivalents) dropwise to the reaction mixture.

Step 2: Reaction and Monitoring

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes). The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product will indicate reaction completion. The reaction is anticipated to take 4-8 hours.

Step 3: Workup and Isolation

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture by the slow addition of glacial acetic acid until a pH of approximately 7 is reached.

-

Remove the solvent in vacuo to yield a crude solid.

-

Suspend the crude solid in water and stir for 30 minutes to dissolve any inorganic salts.

-

Collect the solid product by vacuum filtration, washing with cold water and then a small amount of cold ethanol.

Step 4: Purification

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol, isopropanol, or an ethanol/water mixture to yield the pure 4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine (3) .

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of the target compound based on its structure and data from analogous compounds.

| Property | Predicted Value | Rationale |

| Molecular Formula | C₁₃H₁₅N₃O | Based on the chemical structure. |

| Molecular Weight | 229.28 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Typical for small molecule heterocyclic compounds. |

| Melting Point | 180-200 °C | The presence of the hydroxyl group and the pyridyl nitrogen allows for hydrogen bonding, likely resulting in a relatively high melting point. |

| Solubility | Sparingly soluble in water. Soluble in polar organic solvents such as DMSO, DMF, and methanol. | The bulky tert-butyl group increases lipophilicity, while the polar hydroxyl and pyridyl groups provide some polarity. |

| pKa | ~8-9 (hydroxyl group) and ~3-4 (pyridyl nitrogen) | The hydroxyl group on the pyrimidine ring is acidic, while the pyridyl nitrogen is basic. |

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized compound should be confirmed using standard spectroscopic techniques. The expected key signals are outlined below.

| Technique | Predicted Key Signals |

| ¹H NMR | - A singlet at ~1.3-1.5 ppm (9H) corresponding to the tert-butyl group.- A singlet at ~6.0-6.5 ppm (1H) for the proton at the 5-position of the pyrimidine ring.- A multiplet at ~7.2-7.4 ppm (1H) for the proton at the 5'-position of the pyridine ring.- A triplet of doublets at ~7.8-8.0 ppm (1H) for the proton at the 4'-position of the pyridine ring.- A doublet at ~8.3-8.5 ppm (1H) for the proton at the 3'-position of the pyridine ring.- A doublet at ~8.6-8.8 ppm (1H) for the proton at the 6'-position of the pyridine ring.- A broad singlet at ~12-13 ppm for the hydroxyl proton, which may be exchangeable with D₂O. |

| ¹³C NMR | - Peaks at ~28-30 ppm for the methyl carbons of the tert-butyl group.- A peak at ~38-40 ppm for the quaternary carbon of the tert-butyl group.- A peak at ~100-105 ppm for the C5 of the pyrimidine ring.- Peaks in the range of ~120-140 ppm for the carbons of the pyridine ring.- Peaks at ~150-170 ppm for the carbons of the pyrimidine ring. |

| IR (KBr) | - A broad absorption band in the region of 3200-3400 cm⁻¹ due to the O-H stretching of the hydroxyl group.- Aromatic C-H stretching vibrations around 3000-3100 cm⁻¹.- C=N and C=C stretching vibrations in the region of 1500-1650 cm⁻¹.- C-H bending vibrations for the tert-butyl group around 1365-1390 cm⁻¹. |

| Mass Spec (ESI+) | [M+H]⁺ at m/z 230.13 |

Potential Applications and Future Directions

Given the structural motifs present in 4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine , this compound is a prime candidate for investigation in several areas of drug discovery:

-

Kinase Inhibition: Many kinase inhibitors feature a substituted pyrimidine core that interacts with the hinge region of the ATP binding pocket.

-

Antiviral Agents: The pyrimidine scaffold is central to many nucleoside and non-nucleoside reverse transcriptase inhibitors.

-

Coordination Chemistry and Catalysis: The 2-(2-pyridyl)pyrimidine moiety is a known bidentate ligand capable of coordinating to various metal centers, suggesting potential applications in catalysis and materials science.

Future work should focus on the synthesis of a library of analogues by varying the substituents on both the pyrimidine and pyridine rings to establish structure-activity relationships (SAR).

Safety and Handling

As with any new chemical entity, 4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. A full safety assessment should be conducted before scaling up the synthesis.

Conclusion

This technical guide provides a comprehensive, predictive analysis and a robust synthetic protocol for 4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine . By leveraging established principles of heterocyclic chemistry, we have outlined a clear path for the synthesis and characterization of this novel compound, paving the way for its exploration in various scientific disciplines, particularly in the realm of drug discovery and development.

References

- Miller, G. W., & Rose, F. L. (1962). The synthesis of 4-hydroxypyrimidines. Journal of the Chemical Society, 5642.

-

Yuan, Y., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5226. [Link]

-

Wouters, J., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5226. [Link]

-

Beilstein Journal of Organic Chemistry. (2017). Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. [Link]

-

Semantic Scholar. (1991). Transacetoacetylation with tert-butyl acetoacetate: synthetic applications. [Link]

-

Siddiqui, S., et al. (2023). Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. Journal of Chemical Society of Pakistan, 45(1), 1-8. [Link]

- Google Patents. (1988). Process for preparing 4-hydroxypyrimidine.

-

Beilstein Journal of Organic Chemistry. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. [Link]

Sources

- 1. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]

- 4. Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening - Int J Pharm Chem Anal [ijpca.org]

The Pivotal Role of 2-(2-Pyridyl)pyrimidine Scaffolds in Modern Medicinal Chemistry: A Technical Guide

Abstract

The 2-(2-pyridyl)pyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and therapeutic potential of this important class of molecules. While specific data on 4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine is not extensively available in public literature, this guide will leverage structure-activity relationship (SAR) data from analogous compounds to infer its potential roles and guide future research. We will delve into established synthetic routes, explore a range of biological targets, and present detailed experimental protocols for the synthesis and evaluation of these compounds. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The 2-(2-Pyridyl)pyrimidine Moiety - A Scaffold of Therapeutic Promise

The fusion of two nitrogen-containing aromatic rings, pyridine and pyrimidine, gives rise to the pyridopyrimidine scaffold, a class of compounds with a rich history in medicinal chemistry.[1][2] The 2-(2-pyridyl)pyrimidine core, in particular, presents a unique spatial arrangement of nitrogen atoms that are crucial for forming key interactions with a variety of biological targets. These interactions, including hydrogen bonding and metal chelation, underpin the diverse pharmacological activities observed in this compound class. Derivatives of this scaffold have been investigated for a wide array of therapeutic applications, including their potential as insecticidal, herbicidal, and antifungal agents.[3][4][5] The inherent drug-like properties of the pyridylpyrimidine nucleus make it an attractive starting point for the design of novel therapeutic agents.

This guide will focus on the fundamental aspects of 2-(2-pyridyl)pyrimidine chemistry and its implications for drug discovery, with a conceptual exploration of how substituents like a tert-butyl group at the 4-position and a hydroxyl group at the 6-position might influence the biological and pharmacokinetic profile of the parent scaffold.

Synthetic Strategies for 2-(2-Pyridyl)pyrimidine Derivatives

The construction of the 2-(2-pyridyl)pyrimidine core can be achieved through several synthetic methodologies. The choice of a particular route is often dictated by the desired substitution pattern and the availability of starting materials. A common and versatile approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with 2-amidinopyridine.

General Synthesis Workflow

A representative synthetic workflow for preparing 2-(2-pyridyl)pyrimidine derivatives is depicted below. This pathway illustrates a convergent approach where the key pyrimidine ring is formed in the final steps.

Caption: General synthetic workflow for 2-(2-pyridyl)pyrimidine derivatives.

Detailed Experimental Protocol: Synthesis of a 4,6-Disubstituted-2-(2-pyridyl)pyrimidine

This protocol provides a generalized procedure for the synthesis of a 2-(2-pyridyl)pyrimidine derivative based on the condensation of 2-amidinopyridine with a β-keto ester.

Step 1: Preparation of 2-Amidinopyridine Hydrochloride

-

To a solution of 2-cyanopyridine (1.0 eq) in anhydrous ethanol (5 mL/mmol) at 0 °C, bubble dry hydrogen chloride gas until saturation.

-

Seal the reaction vessel and stir at room temperature for 24 hours.

-

Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the ethyl imidate hydrochloride.

-

Dissolve the imidate in anhydrous ethanol (5 mL/mmol) and add a saturated solution of ammonia in ethanol (2.0 eq).

-

Stir the mixture at room temperature for 48 hours.

-

Remove the solvent under reduced pressure, and triturate the residue with diethyl ether to obtain 2-amidinopyridine hydrochloride as a solid.

Step 2: Cyclocondensation to form the Pyrimidine Ring

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal (1.1 eq) in anhydrous ethanol (10 mL/mmol)), add the β-keto ester (e.g., ethyl 4,4-dimethyl-3-oxopentanoate for a tert-butyl group at the 4-position) (1.0 eq).

-

To this mixture, add 2-amidinopyridine hydrochloride (1.0 eq) in one portion.

-

Reflux the reaction mixture for 12 hours.

-

Cool the reaction to room temperature and neutralize with glacial acetic acid.

-

Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-substituted-6-hydroxy-2-(2-pyridyl)pyrimidine.

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

While specific biological data for 4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine is sparse, the broader class of pyridylpyrimidine derivatives has shown promise in various therapeutic and agrochemical areas. The following sections will discuss these applications and infer the potential impact of the tert-butyl and hydroxyl substituents.

Insecticidal and Acaricidal Activity

Several studies have highlighted the potential of pyrimidine derivatives as insecticides.[3] For instance, a series of novel pyrimidine derivatives containing a urea pharmacophore were synthesized and tested against Aedes aegypti, the yellow fever mosquito. Many of these compounds exhibited significant insecticidal activity against both adult and larval stages of the mosquito.[3]

Inferred SAR for 4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine:

-

4-tert-Butyl Group: The bulky, lipophilic tert-butyl group could potentially enhance the compound's penetration through the insect cuticle, a key factor for contact insecticides. It may also influence the binding affinity to the target protein by occupying a hydrophobic pocket.

-

6-Hydroxy Group: The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming crucial interactions with the active site of the target enzyme or receptor. Tautomerization to the corresponding pyrimidone is also possible and can influence its binding mode.

Herbicidal and Fungicidal Activity

Pyridopyrimidine derivatives have also been explored for their herbicidal and fungicidal properties.[4][5] A series of novel pyrido[2,3-d]pyrimidine derivatives were designed and synthesized, showing significant herbicidal activity.[4] The mode of action for some of these compounds is proposed to be the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis.[6] Phenylpyrimidine derivatives have also been extensively studied for their herbicidal activity, which is attributed to their ability to inhibit specific enzymes involved in plant growth and development.

Inferred SAR for 4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine:

-

2-(2-Pyridyl) Moiety: The pyridyl ring can be crucial for coordinating with metal ions in the active sites of metalloenzymes, a common feature in many agricultural targets.

-

Substitution Pattern: The overall substitution pattern on the pyrimidine ring is critical for selectivity between target pests and non-target organisms, including crops. The combination of a bulky lipophilic group and a polar hydroxyl group could lead to a unique spectrum of activity.

Potential in Human Therapeutics

While the primary reported activities for this class are in agrochemicals, the pyrimidine scaffold is a well-established pharmacophore in human medicine, with applications in oncology, infectious diseases, and inflammation. The structural motifs present in 4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine suggest potential for interaction with various human protein targets.

Potential Therapeutic Targets and Rationale:

| Therapeutic Area | Potential Target Class | Rationale for 2-(2-Pyridyl)pyrimidine Scaffold |

| Oncology | Kinase Inhibitors | The nitrogen atoms can act as hinge-binding motifs. |

| Inflammation | Cyclooxygenase (COX) | The scaffold can mimic the core of some known COX inhibitors. |

| Infectious Diseases | Dihydrofolate Reductase (DHFR) | Pyrimidine is a core component of the natural substrate. |

Hypothetical Signaling Pathway Interaction:

The diagram below illustrates a hypothetical mechanism by which a 2-(2-pyridyl)pyrimidine derivative could act as a kinase inhibitor, a common mechanism for anticancer drugs.

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Future Directions and Conclusion

The 2-(2-pyridyl)pyrimidine scaffold represents a promising starting point for the development of novel bioactive compounds. While the specific compound 4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine is not well-documented, analysis of related structures suggests its potential in both agrochemical and therapeutic applications. The presence of a bulky lipophilic group and a hydrogen-bonding hydroxyl group provides a unique combination of properties that warrant further investigation.

Future research should focus on the definitive synthesis and biological evaluation of 4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine. A thorough screening against a panel of insecticidal, herbicidal, and human therapeutic targets would be invaluable in elucidating its true potential. Furthermore, detailed structure-activity relationship studies, involving the systematic modification of the tert-butyl and hydroxyl groups, will be crucial for optimizing its activity and selectivity.

References

Sources

- 1. Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3- d]pyrimidine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. thepharmajournal.com [thepharmajournal.com]

The Ascendancy of Pyridylpyrimidines: A Technical Guide to Their Discovery, History, and Core Applications in Drug Development

Abstract

The pyridylpyrimidine scaffold, a privileged heterocyclic system, has emerged as a cornerstone in modern medicinal chemistry. Its intrinsic structural and electronic properties, coupled with its synthetic tractability, have propelled its application across a multitude of therapeutic areas, most notably in oncology. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and core applications of pyridylpyrimidine compounds. We will delve into the foundational synthetic milestones, trace the evolution of their therapeutic applications, and provide detailed experimental and theoretical frameworks to empower researchers, scientists, and drug development professionals in this dynamic field.

Historical Perspective: From Foundational Synthesis to a Fused Future

The journey of the pyridylpyrimidine scaffold is intrinsically linked to the foundational work on its constituent heterocycles: pyridine and pyrimidine. The first isolation of pyridine from bone oil was reported in 1846, with its structure being elucidated over two decades later.[1] The first major synthesis of the pyridine ring was the classic Hantzsch pyridine synthesis in 1881.[1]

The systematic study of pyrimidines began in the late 19th century, with pivotal work on their synthesis from various precursors.[2] However, it was the fusion of these two key heterocycles that unlocked a new dimension of chemical space for medicinal chemists. Depending on the placement of the nitrogen atom in the pyridine ring and the fusion pattern, four primary isomers of pyridopyrimidine exist: pyrido[2,3-d]pyrimidine, pyrido[3,2-d]pyrimidine, pyrido[3,4-d]pyrimidine, and pyrido[4,3-d]pyrimidine.[3]

A significant turning point in the therapeutic application of this scaffold was the discovery of pyrido[2,3-d]pyrimidine derivatives as potent inhibitors of dihydrofolate reductase (DHFR) in the early 1990s.[4] This pioneering work established the potential of these compounds as effective antifolate agents, laying the groundwork for their exploration in oncology.[4] The subsequent decades witnessed an explosion of research, leading to the development of a diverse array of pyridylpyrimidine-based compounds targeting a wide range of biological entities, particularly protein kinases.

Key Milestones in the Discovery and Development of Pyridylpyrimidine Compounds:

| Era | Key Discovery/Development | Significance | Key References |

| Late 19th Century | Foundational synthesis of pyridine and pyrimidine heterocycles. | Established the chemical basis for the future development of fused heterocyclic systems. | [1] |

| Mid-20th Century | Exploration of the biological activities of various pyrimidine derivatives. | Revealed the therapeutic potential of pyrimidine-containing molecules. | [5] |

| 1993 | Discovery of pyrido[2,3-d]pyrimidines as potent DHFR inhibitors. | Marked the emergence of the pyridylpyrimidine scaffold as a promising pharmacophore in cancer therapy. | [4] |

| Late 1990s - 2000s | Development of pyridylpyrimidine-based tyrosine kinase inhibitors (e.g., targeting EGFR, FGFR). | Expanded the therapeutic applications beyond antifolates into targeted cancer therapies. | |

| 2010s - Present | FDA approval of several pyridylpyrimidine-containing drugs (e.g., for various cancers). | Solidified the clinical importance and success of the pyridylpyrimidine scaffold. | [3] |

The Pyridylpyrimidine Core: A Privileged Scaffold in Medicinal Chemistry

The pyridylpyrimidine core is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets with high affinity and selectivity. This versatility stems from a combination of its structural and electronic features:

-

Hydrogen Bonding Capabilities: The nitrogen atoms within the bicyclic system act as both hydrogen bond donors and acceptors, facilitating crucial interactions with the amino acid residues in the active sites of enzymes.

-

Aromatic Stacking Interactions: The planar aromatic nature of the scaffold allows for favorable π-π stacking interactions with aromatic residues in protein binding pockets.

-

Tunable Physicochemical Properties: The scaffold can be readily functionalized at multiple positions, allowing for the fine-tuning of its steric, electronic, and pharmacokinetic properties. This synthetic accessibility enables the optimization of potency, selectivity, and drug-like characteristics.

Key Therapeutic Applications and Associated Signaling Pathways

The therapeutic landscape of pyridylpyrimidine compounds is vast and continues to expand. While their initial success was in the realm of antifolates, their most significant impact to date has been in the development of targeted therapies for cancer, particularly as kinase inhibitors.

Inhibition of Dihydrofolate Reductase (DHFR)

The early exploration of pyridylpyrimidines focused on their ability to inhibit DHFR, a critical enzyme in the folate metabolic pathway. By blocking DHFR, these compounds disrupt the synthesis of tetrahydrofolate, a vital cofactor for the production of nucleotides and certain amino acids. This ultimately leads to the inhibition of DNA replication and cell proliferation, making them effective anticancer and antimicrobial agents.[4] Piritrexim is a notable example of a DHFR inhibitor based on the pyrido[2,3-d]pyrimidine scaffold.[6]

Kinase Inhibition in Oncology

The dysregulation of protein kinase activity is a hallmark of many cancers. Pyridylpyrimidine derivatives have proven to be highly effective scaffolds for the design of potent and selective kinase inhibitors.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell growth, proliferation, and survival.[7] Mutations and overexpression of EGFR are common in various cancers, including non-small cell lung cancer (NSCLC).[7] Pyridylpyrimidine-based compounds have been successfully developed as EGFR inhibitors, competing with ATP for binding to the kinase domain and thereby blocking downstream signaling pathways.[7]

The diagram above illustrates the EGFR signaling cascade. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream pathways such as RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT.[8] These pathways ultimately promote cell proliferation, survival, and angiogenesis while inhibiting apoptosis.[9] Pyridylpyrimidine-based EGFR inhibitors competitively bind to the ATP-binding site of the EGFR kinase domain, blocking its activation and abrogating these downstream oncogenic signals.[9]

Synthetic Methodologies: Building the Core Scaffold

The synthetic versatility of the pyridylpyrimidine scaffold is a key driver of its widespread use in drug discovery. A variety of synthetic routes have been developed to access the different isomers and their derivatives.

General Strategies for Pyrido[2,3-d]pyrimidine Synthesis

One of the most common approaches to the synthesis of the pyrido[2,3-d]pyrimidine core involves the construction of a substituted 2-aminopyridine intermediate followed by cyclization to form the fused pyrimidine ring.

Representative Synthetic Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine-2,4-dione Derivative

This protocol describes a general procedure for the synthesis of pyrido[2,3-d]pyrimidine-2,4-dione derivatives, which are valuable intermediates for further functionalization.

Step 1: Vilsmeier Reagent Formation

-

To a solution of dimethylformamide (0.11 mmol) in dichloromethane (1.5 mL), add oxalyl chloride (0.11 mmol) dropwise at approximately 10 °C.

-

Stir the reaction mixture for 30 minutes at room temperature. The formation of the Vilsmeier reagent will be observed as a white suspension.

Step 2: Formation of the Intermediate

-

Add the starting aminopyridine derivative (0.10 mmol) to the suspension of the Vilsmeier reagent.

-

Stir the mixture for an additional 30 minutes at room temperature.

Step 3: Cyclization

-

Remove the volatile components under reduced pressure.

-

Without further purification, treat the crude intermediate with a suitable cyclizing agent (e.g., cyanoacetamide) in the presence of a base (e.g., triethylamine) in a solvent such as ethanol.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography.

Step 4: Work-up and Purification

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent in vacuo.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired pyrido[2,3-d]pyrimidine-2,4-dione derivative.

Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

The causality behind these experimental choices lies in the reactivity of the chosen reagents. The Vilsmeier reagent is a potent electrophile that activates the aminopyridine for subsequent cyclization. The choice of base and solvent in the cyclization step is crucial for promoting the desired intramolecular reaction while minimizing side products.

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

The development of potent and selective pyridylpyrimidine-based drugs relies heavily on a deep understanding of their structure-activity relationships (SAR). By systematically modifying the substituents on the core scaffold, medicinal chemists can optimize the compound's interaction with its biological target.

Illustrative SAR Table for Pyrido[2,3-d]pyrimidine-based EGFR Kinase Inhibitors

| Compound | R1 | R2 | R3 | EGFR IC₅₀ (nM) | Selectivity Profile |

| 4b | -NH-C(=O)NH-tBu | -H | 2,6-dichlorophenyl | 450 | Broadly active tyrosine kinase inhibitor |

| 6c | -NH(CH₂)₄N(Et)₂ | -H | 2,6-dichlorophenyl | - | Enhanced potency and bioavailability |

| 4e | -NH-C(=O)NH-tBu | -H | 3,5-dimethoxyphenyl | 60 | Highly selective for FGFR |

| Gefitinib | - | - | - | - | Reference EGFR inhibitor |

Data adapted from relevant scientific literature.

Analysis of SAR: The data in the table highlights several key SAR trends for this class of compounds:

-

Substitution at the 2-position (R1): The nature of the substituent at the 2-position significantly influences both potency and pharmacokinetic properties. The introduction of a basic side chain, as in compound 6c , can enhance bioavailability.

-

Substitution at the 6-position (R3): The aryl group at the 6-position plays a crucial role in determining both potency and selectivity. For instance, the replacement of the 2,6-dichlorophenyl group in 4b with a 3,5-dimethoxyphenyl group in 4e dramatically shifts the selectivity profile towards FGFR. This underscores the importance of this position for achieving target-specific inhibition.

These SAR insights are invaluable for guiding the rational design of new analogs with improved therapeutic profiles.

The Drug Discovery Workflow: A Roadmap to Clinical Candidates

The journey of a pyridylpyrimidine compound from initial discovery to a clinical candidate is a complex, multi-step process. The following diagram outlines a typical workflow:

This workflow begins with the identification and validation of a biological target. High-throughput screening of compound libraries can then identify initial "hits." The subsequent hit-to-lead and lead optimization phases involve intensive medicinal chemistry efforts, driven by SAR studies, to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. Promising candidates then advance to preclinical development, which includes in vivo efficacy and safety studies. Successful preclinical candidates can then enter clinical trials in humans, and ultimately, undergo regulatory review for market approval.

Conclusion and Future Directions

The pyridylpyrimidine scaffold has firmly established itself as a versatile and highly valuable platform in drug discovery. From its origins as an antifolate agent to its current prominence as a source of potent and selective kinase inhibitors, its impact on modern medicine is undeniable. The continued exploration of its chemical space, guided by a deep understanding of SAR and enabled by innovative synthetic methodologies, promises to deliver the next generation of therapeutics for a wide range of diseases. As our knowledge of complex biological pathways continues to grow, the adaptability of the pyridylpyrimidine core will undoubtedly be leveraged to address new and challenging therapeutic targets, solidifying its legacy as a true cornerstone of medicinal chemistry.

References

-

Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. [Link]

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. [Link]

-

2D-QSAR and 3D-QSAR Analyses for EGFR Inhibitors. [Link]

-

Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. [Link]

-

Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. [Link]

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. [Link]

-

Bioinformatics-driven discovery of novel EGFR kinase inhibitors as anti-cancer therapeutics: In silico screening and in vitro evaluation. [Link]

-

Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. [Link]

-

EGFR Inhibitor Pathway, Pharmacodynamics. [Link]

-

Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. [Link]

-

Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. [Link]

-

Modeling and Interpretability Study of the Structure–Activity Relationship for Multigeneration EGFR Inhibitors. [Link]

- Method for preparing 3-bromo-4-methylpyridine.

-

An overview on synthesis and biological activity of pyrimidines. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

-

EGFR-Pathway Inhibiting Anticancer Mechanisms of Pteridophytic Bioactive Compounds: A Network Pharmacology and Molecular Docking Approach. [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]

-

Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. [Link]

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bu.edu.eg [bu.edu.eg]

- 3. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Recent Advances in Pyrimidine-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 8. ClinPGx [clinpgx.org]

- 9. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Scalable Synthesis Protocol for 4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, scalable, and robust protocol for the synthesis of 4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Pyrimidine scaffolds are integral to numerous biologically active molecules, and the development of efficient synthetic routes to novel derivatives is of paramount importance.[1][2] This protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step guide from starting materials to the purified product, complete with mechanistic insights and characterization data.

Introduction and Scientific Rationale

The pyrimidine nucleus is a cornerstone in the architecture of a vast array of therapeutic agents, exhibiting a wide spectrum of pharmacological activities.[3] The functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. The target molecule, 4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine, incorporates a bulky tert-butyl group, which can enhance metabolic stability and receptor binding selectivity, a hydroxyl group that can participate in hydrogen bonding, and a 2-pyridyl moiety, a common pharmacophore known to coordinate with biological targets.[4]

The synthetic strategy outlined herein is based on the well-established Pinner synthesis of pyrimidines, which involves the condensation of a β-dicarbonyl compound with an amidine.[5] This approach is renowned for its reliability, scalability, and the commercial availability of the required precursors. Specifically, this protocol details the base-catalyzed condensation of a β-ketoester, methyl 4,4-dimethyl-3-oxopentanoate, with 2-amidinopyridine hydrochloride.

Reaction Scheme

Mechanistic Insight

The formation of the pyrimidine ring proceeds via a base-catalyzed condensation-cyclization reaction. The mechanism can be described in the following key steps:

-

Deprotonation: The base, sodium ethoxide, deprotonates the active methylene group of the methyl 4,4-dimethyl-3-oxopentanoate, forming a nucleophilic enolate.

-

Nucleophilic Attack: The enolate attacks one of the electrophilic carbon atoms of the 2-amidinopyridine.

-

Intramolecular Cyclization: Subsequent intramolecular nucleophilic attack by the other nitrogen atom of the amidine onto the ester carbonyl group leads to a cyclic intermediate.

-

Elimination and Tautomerization: Elimination of methanol and subsequent tautomerization of the resulting pyrimidinone yields the more stable 6-hydroxypyrimidine tautomer.

This type of reaction is a classic and efficient method for the construction of substituted pyrimidine rings.[6]

Detailed Experimental Protocol

Reagents and Materials

| Reagent | M.W. ( g/mol ) | Molarity/Density | Quantity (molar eq.) | Amount |

| Methyl 4,4-dimethyl-3-oxopentanoate | 158.19 | 0.99 g/mL | 1.0 | 15.82 g (100 mmol) |

| 2-Amidinopyridine hydrochloride | 157.60 | - | 1.0 | 15.76 g (100 mmol) |

| Sodium Ethoxide | 68.05 | - | 2.2 | 14.97 g (220 mmol) |

| Anhydrous Ethanol | 46.07 | 0.789 g/mL | - | 500 mL |

| Deionized Water | 18.02 | 1.00 g/mL | - | As needed |

| Glacial Acetic Acid | 60.05 | 1.05 g/mL | - | As needed |

| Diethyl Ether | 74.12 | 0.713 g/mL | - | As needed for washing |

Equipment

-

1 L three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Dropping funnel

-

Büchner funnel and filter flask

-

Standard laboratory glassware

-

Rotary evaporator

Synthetic Procedure

-

Reaction Setup: Assemble the 1 L three-necked round-bottom flask with a magnetic stirrer, reflux condenser, and a thermometer. Ensure all glassware is dry. The setup should be under an inert atmosphere (e.g., nitrogen or argon).

-

Preparation of Sodium Ethoxide Solution: In the reaction flask, carefully add sodium ethoxide (14.97 g, 220 mmol) to anhydrous ethanol (300 mL). Stir the mixture until the sodium ethoxide is completely dissolved. An exotherm may be observed.

-

Addition of β-Ketoester: To the stirred sodium ethoxide solution, add methyl 4,4-dimethyl-3-oxopentanoate (15.82 g, 100 mmol) dropwise over 15-20 minutes.

-

Addition of Amidine: In a separate beaker, dissolve 2-amidinopyridine hydrochloride (15.76 g, 100 mmol) in anhydrous ethanol (200 mL). Add this solution to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into 1 L of ice-cold deionized water with stirring.

-

Acidify the aqueous solution to pH 5-6 with glacial acetic acid. A precipitate should form.

-

Stir the suspension in an ice bath for 30 minutes to ensure complete precipitation.

-

-

Purification:

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with cold deionized water (2 x 100 mL) and then with cold diethyl ether (2 x 50 mL).

-

Dry the product under vacuum at 50 °C to a constant weight.

-

For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.[8]

-

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for 4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine.

Characterization and Expected Results

The final product should be a white to off-white solid. The expected yield is in the range of 70-85%.

Physicochemical Properties

| Property | Expected Value |

| Molecular Formula | C₁₃H₁₅N₃O |

| Molecular Weight | 229.28 g/mol |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in DMSO and methanol, sparingly soluble in water |

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show characteristic signals for the tert-butyl protons (a singlet around δ 1.3 ppm), a singlet for the pyrimidine C5-H (around δ 6.0-6.5 ppm), and signals for the pyridyl protons (in the aromatic region, δ 7.0-8.5 ppm). A broad singlet for the hydroxyl proton may also be observed.

-

¹³C NMR (100 MHz, DMSO-d₆): Characteristic signals for the tert-butyl carbons, and the carbons of the pyrimidine and pyridine rings are expected. The chemical shifts will be indicative of the electronic environment of each carbon atom.[9]

-

Mass Spectrometry (ESI+): Expected m/z = 230.13 [M+H]⁺.

-

Infrared (IR) Spectroscopy (KBr): Characteristic absorption bands for O-H stretching (broad, ~3200-3400 cm⁻¹), C-H stretching (~2900-3000 cm⁻¹), C=N and C=C stretching (~1500-1650 cm⁻¹), and C-O stretching (~1200-1300 cm⁻¹) are anticipated.[10]

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Sodium ethoxide is a strong base and is corrosive and moisture-sensitive. Handle it in a dry, inert atmosphere.

-

Work in a well-ventilated fume hood.

-

Ethanol is flammable; avoid open flames.

References

- (No author provided). Process for preparing 4-hydroxypyrimidine.

-

(No author provided). Synthesis of pyrimidines by direct condensation of amides and nitriles. PubMed. [Link]

- (No author provided). Method for synthesizing tert-butylated hydroxyanisole through solid-liquid-phase reaction.

-

Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

-

Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. [Link]

-

(No author provided). β-diketones: Important Intermediates for Drug Synthesis. International Journal of Pharmaceutical Research and Allied Sciences. [Link]

-

(No author provided). Synthesis of amidine and amide derivatives and their evaluation for anti-inflammatory and analgesic activities. PubMed. [Link]

-

(No author provided). Pyrimidine synthesis. Organic Chemistry Portal. [Link]

-

(No author provided). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. National Institutes of Health. [Link]

-

(No author provided). The chemical organic reactions of β-diketones to prepare different β-diketone derivatives, their properties and its applications: A review. ResearchGate. [Link]

-

(No author provided). Design, synthesis and biological evaluation of 2-aminopyridine derivatives as USP7 inhibitors. PubMed. [Link]

-

Zhao, L., et al. (2022). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]

-

(No author provided). Structure of radicals derived from hydroxypyrimidines in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

(No author provided). Methyl pivaloylacetate. PubChem. [Link]

-

(No author provided). Synthesis And Characterization Of New 2-amino pyridine Derivatives. ResearchGate. [Link]

-

(No author provided). Notes- Preparation of Various Substituted Pyrimidines. The Journal of Organic Chemistry. [Link]

-

(No author provided). Synthesis of Amidines and its application to pyrimidouracil synthesis. Sciforum. [Link]

-

(No author provided). Recent Developments in the Synthesis of β-Diketones. National Institutes of Health. [Link]

-

(No author provided). 4,4-Dimethyl-3-oxopentanoic acid. PubChem. [Link]

-

(No author provided). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

-

(No author provided). 2(1H)-Pyrimidinone. PubChem. [Link]

-

(No author provided). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. ResearchGate. [Link]

-

(No author provided). Mixed Claisen Condensations. Chemistry LibreTexts. [Link]

-

(No author provided). Ethyl pivaloylacetate. PubChem. [Link]

-

(No author provided). 2-Aminopyridine – an unsung hero in drug discovery. Royal Society of Chemistry. [Link]

-

(No author provided). Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. National Institutes of Health. [Link]

-

(No author provided). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. National Institutes of Health. [Link]

- (No author provided). Synthesis method of 2-amino pyridine compounds.

-

(No author provided). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. National Institutes of Health. [Link]

-

(No author provided). 2,4-Dimethyl-3-oxopentanoate. PubChem. [Link]

-

(No author provided). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. National Institutes of Health. [Link]

Sources

- 1. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Pyrimidine synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A High-Throughput Screening Cascade for 4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine and its Analogs in Drug Discovery Libraries

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] Its inherent drug-like properties and synthetic tractability have made it a focal point for the development of novel therapeutics targeting a wide array of biological pathways.[1] This application note outlines a comprehensive, multi-tiered screening protocol for the characterization of 4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine and its analogs within large-scale drug discovery libraries. While specific biological data for this exact molecule is not extensively available in the public domain, its structural motifs—a substituted hydroxypyrimidine core linked to a pyridyl group—suggest a high probability of activity as a modulator of protein kinases and key signaling pathways implicated in oncology and inflammatory diseases.

This guide is designed for researchers, scientists, and drug development professionals. It provides a strategic framework for identifying and validating potential therapeutic leads, beginning with broad, high-throughput screening and progressing to more focused mechanistic and cell-based assays. The causality behind each experimental choice is explained to provide a robust and self-validating workflow.

Chemical Properties of the Target Scaffold

The core structure of 4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine suggests several key chemical properties that inform the design of appropriate screening assays. The hydroxypyrimidine moiety can exist in tautomeric forms, potentially influencing its hydrogen bonding capabilities and interactions with target proteins. The pyridyl group can act as a hydrogen bond acceptor and participate in aromatic stacking interactions. The tert-butyl group provides steric bulk and lipophilicity, which can impact solubility and binding affinity.

| Property | Predicted Characteristic | Implication for Screening |

| Scaffold | Pyrimidine | Known to be a core component of many kinase inhibitors.[1] |

| Substituents | Hydroxy, Pyridyl, tert-Butyl | Modulate solubility, cell permeability, and target binding. |

| Solubility | Likely soluble in DMSO | Standard for compound library storage and handling. |

| Potential Targets | Protein Kinases, Inflammatory Pathway Proteins | Guides the selection of primary screening assays. |

A Tiered Screening Strategy

A hierarchical screening approach is proposed to efficiently identify and characterize bioactive compounds from a large library. This strategy begins with a broad primary screen to identify "hits," followed by progressively more specific secondary and tertiary assays to confirm activity, elucidate the mechanism of action, and assess cellular effects.

Figure 1: A tiered high-throughput screening cascade.

PART 1: Primary Screening - Broad Target Class Identification

The initial screen is designed to be rapid, cost-effective, and cover a wide range of potential targets. Given the prevalence of pyrimidine-based kinase inhibitors, a biochemical kinase panel is the logical starting point.[3][4]

Protocol 1: High-Throughput Biochemical Kinase Inhibition Assay

This protocol utilizes a fluorescence-based assay to measure the inhibition of a panel of representative kinases. The choice of kinases should cover different branches of the human kinome to maximize the chances of identifying a target class.

Principle: The assay measures the amount of ADP produced by the kinase reaction, which is then converted to a fluorescent signal. A decrease in signal indicates inhibition of the kinase.[5]

Materials:

-

Kinase panel (e.g., representative tyrosine and serine/threonine kinases)

-

Kinase-specific peptide substrates

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

Compound library plates (with 4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine and analogs)

-

384-well, low-volume, white plates

-

Multimode plate reader with fluorescence detection capabilities

Procedure:

-

Compound Plating: Dispense 50 nL of each library compound (typically at 10 mM in DMSO) into the assay plates. Include positive (known inhibitor) and negative (DMSO) controls.

-

Enzyme and Substrate Preparation: Prepare a solution containing the kinase and its specific peptide substrate in kinase buffer.

-

Enzyme/Substrate Addition: Add 5 µL of the enzyme/substrate solution to each well of the assay plate.

-

Incubation: Incubate the plates at room temperature for 15 minutes to allow for compound-enzyme interaction.[6]

-

Reaction Initiation: Add 5 µL of ATP solution to each well to start the kinase reaction.

-

Reaction Incubation: Incubate for 1-2 hours at room temperature.[6]

-

ADP Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Read the luminescence on a plate reader.

Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Hits are typically defined as compounds exhibiting inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).

PART 2: Hit Confirmation and Triage

Initial hits from the primary screen require confirmation to eliminate false positives and prioritize the most promising compounds for further investigation.

Protocol 2: Dose-Response (IC50) Determination

This assay determines the potency of the hit compounds against the specific kinase(s) identified in the primary screen.

Principle: A serial dilution of the compound is tested to determine the concentration at which it inhibits 50% of the enzyme's activity (IC50).

Procedure:

-

Prepare a 10-point serial dilution of each hit compound.

-

Perform the biochemical kinase assay as described in Protocol 1, using the serially diluted compounds.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Orthogonal Biochemical Assay

To ensure the observed activity is not an artifact of the primary assay format, a different detection method should be used to confirm kinase inhibition.

Principle: An alternative method, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), is used to measure kinase activity.[5]

Procedure: Follow a commercially available TR-FRET kinase assay protocol (e.g., Lanthascreen® from Thermo Fisher Scientific) using the confirmed hit compounds at their IC50 concentrations. A similar level of inhibition in the orthogonal assay provides strong evidence of true inhibitory activity.

PART 3: Secondary Screening - Cellular Activity and Pathway Analysis

Validated hits from the biochemical assays are then tested in cell-based assays to assess their activity in a more physiologically relevant context.[5]

Protocol 4: Cell Viability/Cytotoxicity Assay

This is a critical first step in cellular screening to determine the concentration range at which the compound affects cell viability and to distinguish targeted anti-proliferative effects from general cytotoxicity.

Principle: A reagent such as CellTiter-Glo® (Promega) is used to measure the number of viable cells in culture by quantifying the amount of ATP present.

Procedure:

-

Cell Plating: Seed a cancer cell line known to be dependent on the target kinase (if identified) or a panel of cancer cell lines into 384-well, clear-bottom, white plates.

-

Compound Treatment: Add serial dilutions of the validated hit compounds to the cells.

-

Incubation: Incubate the plates for 48-72 hours.

-

ATP Measurement: Add CellTiter-Glo® reagent to each well and measure the luminescence.

Data Analysis: Calculate the concentration of the compound that causes a 50% reduction in cell viability (GI50).

Protocol 5: STAT3 and NF-κB Reporter Assays

Many kinases are upstream regulators of key signaling pathways involved in cancer and inflammation, such as the STAT3 and NF-κB pathways.[7][8] Reporter gene assays are a robust method for assessing the modulation of these pathways.[9][10]

Figure 2: Simplified STAT3 and NF-κB signaling pathways.

Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with response elements for either STAT3 or NF-κB. Inhibition of the pathway leads to a decrease in luciferase expression and signal.[9][10]

Procedure:

-

Transfection: Transfect a suitable cell line (e.g., HEK293T or a relevant cancer cell line) with the appropriate reporter plasmid.

-

Cell Plating: Plate the transfected cells in 384-well plates.

-

Compound Treatment: Add the hit compounds at various concentrations.

-

Pathway Stimulation: After a pre-incubation period with the compound, stimulate the cells with an appropriate agonist (e.g., IL-6 for STAT3, TNF-α for NF-κB).[7][8]

-

Incubation: Incubate for 6-24 hours.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a commercially available kit.

PART 4: Tertiary Screening - Elucidating the Mechanism of Action

Compounds that show promising activity in cell-based assays are further investigated to understand their mechanism of action at a molecular level.

Protocol 6: Apoptosis Induction Assay

This assay determines if the observed reduction in cell viability is due to the induction of programmed cell death (apoptosis).

Principle: Apoptosis is characterized by the activation of caspases. A luminogenic substrate for caspases 3 and 7 is used to measure their activity.[11]

Procedure:

-

Cell Treatment: Treat cells with the compound at concentrations around its GI50 value for 24-48 hours.

-

Caspase Activity Measurement: Use a commercially available caspase-3/7 activity assay (e.g., Caspase-Glo® 3/7 Assay from Promega) to measure apoptosis. An increase in luminescence indicates apoptosis induction.

Protocol 7: Western Blot Analysis

Western blotting is used to confirm the inhibition of the target kinase and its downstream signaling pathway in a cellular context.

Principle: This technique measures the levels of specific proteins, including the phosphorylated (active) forms of kinases and their substrates.

Procedure:

-

Cell Lysis: Treat cells with the compound and the appropriate agonist, then lyse the cells to extract proteins.

-

Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the total and phosphorylated forms of the target kinase, as well as key downstream proteins (e.g., p-STAT3, IκBα).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

Data Analysis: A decrease in the phosphorylated form of the target protein and its downstream effectors, without a significant change in the total protein levels, confirms the on-target activity of the compound.

Conclusion

The screening cascade detailed in this application note provides a robust and logical framework for the identification and characterization of 4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine and its analogs from large compound libraries. By starting with a broad biochemical screen and progressively narrowing the focus through hit confirmation, cell-based pathway analysis, and mechanistic studies, researchers can efficiently identify promising lead candidates for further drug development. The self-validating nature of this workflow, incorporating orthogonal assays and cellular confirmation, ensures a high degree of confidence in the generated data. This strategic approach, grounded in the established biological potential of the pyrimidine scaffold, maximizes the probability of discovering novel and effective therapeutic agents.

References

-

Assay development and high-throughput antiviral drug screening against Bluetongue virus. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

-

Monitoring the Levels of Cellular NF-κB Activation States. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (2022). MDPI. Retrieved January 26, 2026, from [Link]

-

How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. Retrieved January 26, 2026, from [Link]

-

STAT3 Reporter Kit (STAT3 Signaling Pathway). (n.d.). BPS Bioscience. Retrieved January 26, 2026, from [Link]

-

SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2023). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Apoptosis Marker Assays for HTS. (2021). NCBI Bookshelf. Retrieved January 26, 2026, from [Link]

-

NF-κB Reporter Kit (NF-κB Signaling Pathway). (n.d.). BPS Bioscience. Retrieved January 26, 2026, from [Link]

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2023). Celtarys Research. Retrieved January 26, 2026, from [Link]

-

Synthesis and Investigation of Biological Activity of New Spiro Pyrrolo[3,4-d]Pyrimidine Derivatives. (n.d.). Taylor & Francis Online. Retrieved January 26, 2026, from [Link]

-

Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. (2018). ACS Publications. Retrieved January 26, 2026, from [Link]

-

High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

-

Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

-

Synthesis and Biological Evaluation of Pyrimidine Derivatives as Novel Human Pin1 Inhibitors. (2018). PubMed. Retrieved January 26, 2026, from [Link]

-

Kinase Screening Assay Services. (n.d.). Reaction Biology. Retrieved January 26, 2026, from [Link]

-

High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. (2015). MDPI. Retrieved January 26, 2026, from [Link]

-

Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

-

A High Throughput Apoptosis Assay using 3D Cultured Cells. (2019). MDPI. Retrieved January 26, 2026, from [Link]

-

A Cell-Based Assay System for Monitoring NF-κB Activity in Human HaCaT Transfectant Cells. (2007). ResearchGate. Retrieved January 26, 2026, from [Link]

-

STAT3 Pathway. (n.d.). Gentarget. Retrieved January 26, 2026, from [Link]

-

Nature-Inspired Molecules as Inhibitors in Drug Discovery. (2022). MDPI. Retrieved January 26, 2026, from [Link]

-

The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 26, 2026, from [Link]

-

Assay Development for Protein Kinase Enzymes. (2012). NCBI. Retrieved January 26, 2026, from [Link]

-

Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2024). ACS Publications. Retrieved January 26, 2026, from [Link]

-

Apoptosis Assessment in High-Content and High-Throughput Screening Assays. (2021). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024). AZoNetwork. Retrieved January 26, 2026, from [Link]

-

Apoptosis Assessment in High-Content and High-Throughput Screening Assays. (2021). Taylor & Francis Online. Retrieved January 26, 2026, from [Link]

-

Biochemical kinase assay to improve potency and selectivity. (2021). Domainex. Retrieved January 26, 2026, from [Link]

-

Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. (2022). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

-

Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics. (2023). MDPI. Retrieved January 26, 2026, from [Link]

-

Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. (2014). PubMed. Retrieved January 26, 2026, from [Link]

-

Synthesis and Biological Evaluation of 4-hydroxychromenyl arylmethyl-6- hydroxy pyrimidine-2, 4-dione Derivatives. (2018). ResearchGate. Retrieved January 26, 2026, from [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 4. STAT3 Pathway [gentarget.com]

- 5. bellbrooklabs.com [bellbrooklabs.com]

- 6. domainex.co.uk [domainex.co.uk]

- 7. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Refining assay parameters for 4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine activity

A Senior Application Scientist's Guide to Investigating 4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine Activity

Introduction

Welcome to the technical support center for refining assay parameters for novel pyrimidine derivatives such as 4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine. Pyrimidine scaffolds are privileged structures in drug discovery, known to interact with a wide range of biological targets.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the experimental validation of such compounds. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Compound Handling and Solubility

Question 1: I'm having trouble dissolving 4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine. What are the best practices for solubilizing this compound for in vitro assays?

Answer: Solubility is a critical first hurdle for any in vitro assay. The structure of 4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine, with its aromatic rings and tert-butyl group, suggests it may have limited aqueous solubility.

-

Initial Solvent Selection: Start by attempting to dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Most small molecules are readily soluble in DMSO.

-

Working Solution Preparation: For your assay, you will dilute this DMSO stock into your aqueous assay buffer. It is crucial to minimize the final DMSO concentration in your assay, as high concentrations can affect enzyme activity and cell viability. Aim for a final DMSO concentration of ≤1%, and ideally ≤0.5%.

-

Troubleshooting Precipitation: If you observe precipitation upon dilution into the aqueous buffer:

-

Vortexing and Sonication: Ensure thorough mixing by vortexing. Gentle sonication can also help to break up any aggregates and improve dissolution.

-

Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the assay buffer. This gradual change in solvent composition can prevent the compound from crashing out of solution.

-

Use of Pluronic F-68: For cell-based assays, a small amount of a non-ionic surfactant like Pluronic F-68 (typically 0.01-0.1%) can be included in the culture medium to improve the solubility of hydrophobic compounds without significant cell toxicity.

-

Consider Alternative Solvents: If DMSO is problematic, other organic solvents like ethanol or methanol can be tested for the initial stock, but be mindful of their potential effects on your specific assay system.

-

Enzyme Inhibition Assays

Question 2: I am not seeing any inhibition in my kinase assay with 4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine. How can I troubleshoot this?

Answer: A lack of inhibition can stem from several factors, from the compound itself to the assay conditions. Pyrimidine derivatives are known to act as kinase inhibitors, often by competing with ATP.[2]

-

Causality Check - Is the enzyme active?

-

Positive Control: Always include a known inhibitor of your target kinase as a positive control. This confirms that the enzyme is active and the assay is capable of detecting inhibition.

-

Substrate Concentration: Ensure your substrate concentration (e.g., ATP) is at or below its Michaelis-Menten constant (Km).[3] High substrate concentrations can mask the effect of a competitive inhibitor.

-

-

Compound Concentration Range:

-

Initial Screening Concentration: For a novel compound, a common starting concentration for screening is 10 µM.

-

Dose-Response Curve: If no inhibition is observed at 10 µM, test a broader concentration range. It's possible the compound has a high IC50. Test up to 100 µM in initial experiments. Conversely, if you see 100% inhibition, you will need to test lower concentrations to determine the IC50. A typical 8-point dose-response curve might range from 100 µM down to low nanomolar concentrations using serial dilutions.[3]

-

-

Assay Conditions:

-

Incubation Time: The pre-incubation time of the enzyme with the inhibitor before adding the substrate can be critical. A short pre-incubation may not be sufficient for the inhibitor to bind. Try increasing the pre-incubation time (e.g., from 15 minutes to 60 minutes).

-

Buffer Composition: Check the pH and ionic strength of your buffer. Ensure it is optimal for both enzyme activity and compound stability.

-

Visualizing the Troubleshooting Workflow for Enzyme Assays

Caption: Troubleshooting workflow for a lack of enzyme inhibition.

Cell-Based Assays

Question 3: My results from a cell-based viability assay are highly variable. What are the common sources of variability and how can I minimize them?

Answer: Cell-based assays are inherently more complex than biochemical assays, and variability can be introduced at multiple steps.[4][5]

-

Cell Seeding and Health:

-

Consistent Cell Number: Ensure you are seeding the same number of cells in each well. Use a cell counter for accuracy.

-

Even Cell Distribution: After seeding, gently rock the plate in a cross pattern to ensure an even distribution of cells. Uneven distribution can lead to well-to-well variability.[4]

-

Cell Passage Number: Use cells with a consistent and low passage number. High passage numbers can lead to changes in cell morphology, growth rate, and response to stimuli.[6]

-

-

Compound Treatment:

-

Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in compound concentration. To minimize this "edge effect," avoid using the outermost wells for experimental data points. Instead, fill them with sterile buffer or media.

-

Pipetting Accuracy: Use calibrated pipettes and proper pipetting technique to ensure accurate and consistent compound addition to each well.

-

-

Assay Readout:

-

Incubation Times: Be precise with incubation times for both the compound treatment and the final assay reagent (e.g., MTT, CellTiter-Glo®).

-

Plate Reader Settings: Ensure the plate reader settings are optimized for your assay. This includes the correct wavelength, gain settings, and read type (e.g., endpoint vs. kinetic).[7]

-

Table 1: Key Parameters for Optimizing a Cell-Based Assay

| Parameter | Recommendation | Rationale |

| Cell Density | Determine optimal seeding density through a growth curve analysis. | Too few cells will result in a low signal-to-noise ratio; too many can lead to overgrowth and nutrient depletion. |

| Compound Concentration | Perform a wide dose-response (e.g., 100 µM to 1 nM) in initial experiments. | To capture the full range of biological activity and determine the EC50. |

| Incubation Time | Test multiple time points (e.g., 24, 48, 72 hours). | The compound's effect may be time-dependent. |

| Serum Concentration | Test with both normal and reduced serum conditions if applicable. | Serum proteins can bind to the compound, reducing its effective concentration. |

| Final DMSO Concentration | Keep consistent across all wells and ideally ≤0.5%. | To avoid solvent-induced cytotoxicity. |

Experimental Protocols